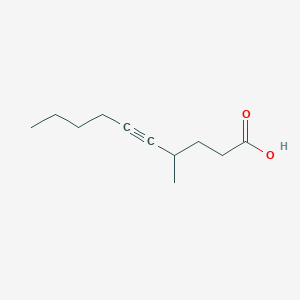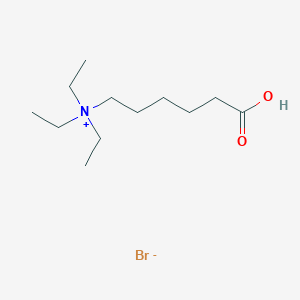
5-Carboxy-N,N,N-triethylpentan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxy-N,N,N-triethylpentan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-N,N,N-triethylpentan-1-aminium bromide typically involves the reaction of 5-carboxypentanoic acid with triethylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-Carboxypentanoic acid+Triethylamine+Brominating agent→5-Carboxy-N,N,N-triethylpentan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Carboxy-N,N,N-triethylpentan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and thiolate ions are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
5-Carboxy-N,N,N-triethylpentan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies involving cell membrane interactions and transport mechanisms.
Industry: The compound is used in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of 5-Carboxy-N,N,N-triethylpentan-1-aminium bromide involves its interaction with biological membranes. The positively charged ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis or inhibition of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar properties.
Benzalkonium chloride: A widely used antimicrobial agent with a similar mechanism of action.
Tetrabutylammonium bromide: Used in organic synthesis as a phase-transfer catalyst.
Uniqueness
5-Carboxy-N,N,N-triethylpentan-1-aminium bromide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its carboxyl group provides additional reactivity compared to other quaternary ammonium compounds, making it valuable in specialized applications.
Propiedades
Número CAS |
762245-83-0 |
|---|---|
Fórmula molecular |
C12H26BrNO2 |
Peso molecular |
296.24 g/mol |
Nombre IUPAC |
5-carboxypentyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C12H25NO2.BrH/c1-4-13(5-2,6-3)11-9-7-8-10-12(14)15;/h4-11H2,1-3H3;1H |
Clave InChI |
ADGVDSHQFUGPQT-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC)CCCCCC(=O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)
![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)
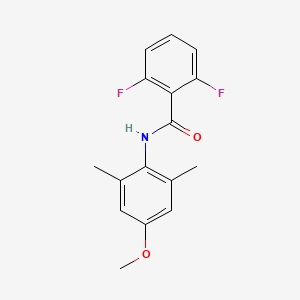
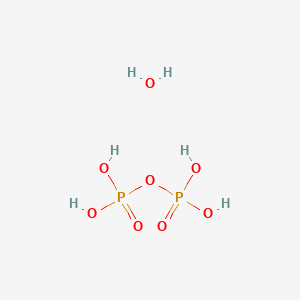
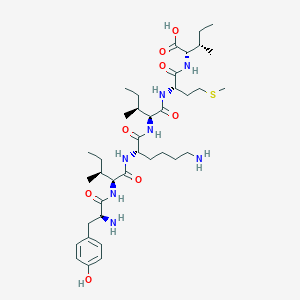
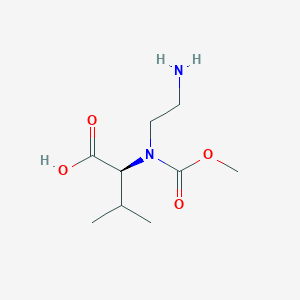

![methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate](/img/structure/B14208070.png)
![1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide](/img/structure/B14208077.png)

![4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14208086.png)
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, dimethyl ester](/img/structure/B14208095.png)
